3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide

Catalog No.
S7054584
CAS No.
M.F
C13H20N4O2S2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]...

Product Name

3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide

IUPAC Name

3-[4-(6-methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide

Molecular Formula

C13H20N4O2S2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C13H20N4O2S2/c1-20-13-9-14-8-12(15-13)17-5-3-16(4-6-17)11-2-7-21(18,19)10-11/h8-9,11H,2-7,10H2,1H3

InChI Key

ONKJTHABOMUZOH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CN=C1)N2CCN(CC2)C3CCS(=O)(=O)C3
The molecule 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide, also known as MPTD, is a sulfur-containing organic compound. Its chemical formula is C12H19N4O2S and its molecular weight is 285.37 g/mol. In this paper, we will explore various aspects of this compound, including its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and limitations and future directions.
3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is a piperazine derivative that has been extensively studied for its potential therapeutic activities. Its unique molecular structure and chemical properties make it a promising candidate for the development of new drugs for the treatment of various diseases. It was first synthesized by researchers from UCB Pharma in the late 1990s. Since then, several studies have been conducted to explore its potential applications in various fields of research and industry.
3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is a white to off-white crystalline solid that is soluble in water and organic solvents such as ethanol and chloroform. Its melting point is around 225-227°C and it has a pKa value of around 8.5. It is stable under normal conditions but can decompose at higher temperatures. Its structure consists of a thiolane ring, a piperazine ring, and a pyrazine ring, all of which contribute to its unique physical and chemical properties.
The synthesis of 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide involves the reaction between 6-methyl-2-pyrazinecarboxaldehyde and 4-(piperazin-1-yl)thiophenol in the presence of a base catalyst. The reaction produces 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide as the final product, which can be purified and characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide can be analyzed using various analytical methods, including HPLC, GC-MS, and LC-MS. These techniques can be used to quantify the amount of 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide in a given sample, determine its purity, and identify any impurities or degradation products.
Several studies have explored the potential biological activities of 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide. It has been found to have antioxidant, anti-inflammatory, and anticancer properties, among others. Its mechanism of action involves the modulation of various enzymes and biomolecules that play a key role in cellular signaling pathways.
Studies have shown that 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide has low toxicity and is relatively safe to use in scientific experiments. However, like any other chemical compound, it should be handled with care and proper safety measures should be taken to avoid any potential hazards.
3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide has a wide range of potential applications in scientific experiments. It can be used as a starting material for the synthesis of new drugs and as a tool for investigating various biological processes. Some of its potential applications include:
- Developing new anticancer drugs
- Investigating the mechanism of action of antioxidant enzymes
- Developing new drugs for the treatment of neurodegenerative diseases
- Investigating the role of reactive oxygen species in cellular signaling pathways.
The research on 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide is still in the early stages, and many aspects of its chemistry and biology are yet to be fully explored. However, several studies have shown promising results and suggest that 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide has the potential to be developed into new drugs for various diseases.
The potential implications of 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide in various fields of research and industry are vast. Its unique molecular structure and chemical properties make it an attractive candidate for the development of new drugs and the investigation of various biological processes. Some of its potential implications include:
- Developing new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation
- Developing new materials for the electronics industry
- Investigating the role of oxidative stress in various diseases
- Developing new tools for monitoring cellular signaling pathways.
Although 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide shows promising results in various scientific experiments, there are still several limitations and challenges that need to be addressed. Some of these include:
- The need for further studies to explore its biological properties and mechanism of action
- The need for further studies to investigate its toxicity and safety profile
- The need for further studies to optimize its synthesis and purification methods
- The need for further studies to identify its potential limitations and challenges in various fields of research and industry.
for research on 3-[4-(6-Methylsulfanylpyrazin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide include:
- Investigating its potential as a drug for the treatment of various diseases
- Developing new methods for its synthesis and purification
- Investigating its potential applications in various fields of research and industry
- Investigating its potential limitations and challenges in various scientific experiments.

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Exact Mass

328.10276824 g/mol

Monoisotopic Mass

328.10276824 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types